molecular formula C20H23N5O3 B4521793 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B4521793
M. Wt: 381.4 g/mol
InChI Key: ZUCGHHUSEXGQKE-UHFFFAOYSA-N
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Description

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex heterocyclic compound that features a pyrazole and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Construction of the pyridazine ring: This involves the cyclization of intermediates to form the pyridazine ring, often using hydrazine derivatives.

    Coupling reactions: The final step involves coupling the pyrazole and pyridazine rings with the acetamide moiety, facilitated by reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits similar structural features and biological activities.

    4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid: Another pyrazole derivative with distinct chemical properties.

Uniqueness

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its combination of pyrazole and pyridazine rings, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-12-15(2)25(22-14)18-8-9-20(27)24(23-18)13-19(26)21-11-10-16-4-6-17(28-3)7-5-16/h4-9,12H,10-11,13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCGHHUSEXGQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

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